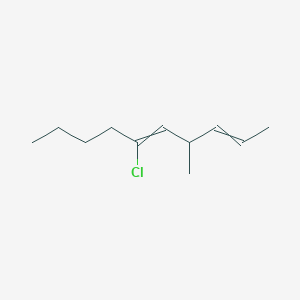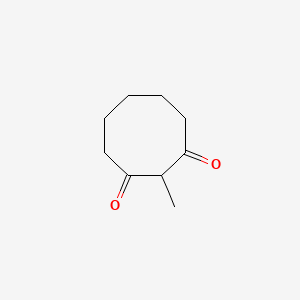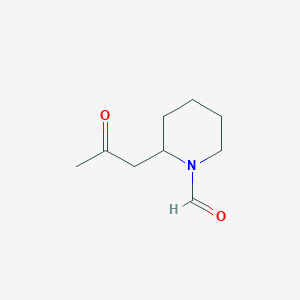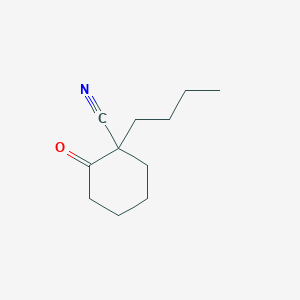![molecular formula C7H12N2 B14465933 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71805-61-3](/img/structure/B14465933.png)
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes two nitrogen atoms in a diazabicyclo framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its diazabicyclo framework. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include the formation and breaking of chemical bonds, leading to the desired products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: A similar compound with a slightly different structure, often used in similar applications.
2,7-Diazabicyclo[2.2.1]heptanes: Another related compound with different substituents, used in asymmetric synthesis.
Uniqueness
7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity is required.
Eigenschaften
CAS-Nummer |
71805-61-3 |
|---|---|
Molekularformel |
C7H12N2 |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H12N2/c1-7(2)5-3-4-6(7)9-8-5/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KJQZUOZFMZPPGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1N=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)

![1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine](/img/structure/B14465888.png)
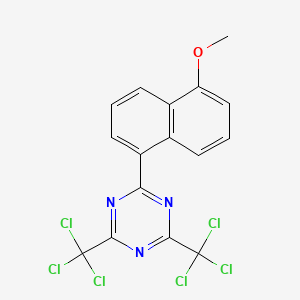
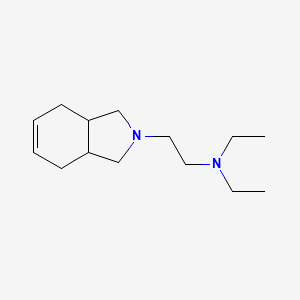
![Methyl 4,5-dihydrothieno[2,3-c]pyridine-5-carboxylate](/img/structure/B14465907.png)

![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14465914.png)
